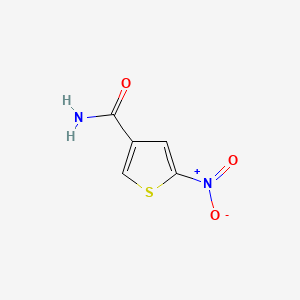
4-((4-Fluorophenyl)thio)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Fluorophenyl)thio)nicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes It features a nicotinaldehyde core with a 4-fluorophenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)thio)nicotinaldehyde typically involves the reaction of 4-fluorothiophenol with nicotinaldehyde under specific conditions. One common method is the Claisen-Schmidt condensation, where nicotinaldehyde reacts with 4-fluorothiophenol in the presence of a base such as sodium hydroxide in ethanol . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-((4-Fluorophenyl)thio)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 4-((4-Fluorophenyl)thio)nicotinic acid.
Reduction: 4-((4-Fluorophenyl)thio)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Fluorophenyl)thio)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)thio)nicotinaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-((4-Chlorophenyl)thio)nicotinaldehyde
- 4-((4-Methylphenyl)thio)nicotinaldehyde
- 4-((4-Bromophenyl)thio)nicotinaldehyde
Comparison: 4-((4-Fluorophenyl)thio)nicotinaldehyde is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and increase its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C12H8FNOS |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNOS/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15/h1-8H |
InChI Key |
BLBYKFLXDLUKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)
![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)
![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)





